2-Bromo-5-methoxynicotinaldehyde
Overview
Description
2-Bromo-5-methoxynicotinaldehyde is a chemical compound with the molecular formula C7H6BrNO2. It is a derivative of pyridine, featuring a bromine atom at the 2-position, a methoxy group at the 5-position, and an aldehyde group at the 3-position. This compound is used as a synthetic building block in various chemical reactions and has applications in pharmaceutical and chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-5-methoxynicotinaldehyde can be synthesized through several methods. One common approach involves the bromination of 5-methoxypyridine-3-carbaldehyde using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction typically occurs in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at room temperature or slightly elevated to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-methoxynicotinaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, acetonitrile), catalysts (palladium, copper).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of 2-Bromo-5-methoxypyridine-3-carboxylic acid.
Reduction: Formation of 2-Bromo-5-methoxypyridine-3-methanol.
Scientific Research Applications
2-Bromo-5-methoxynicotinaldehyde is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of complex organic molecules and heterocycles.
Biology: In the development of bioactive compounds and as a ligand in biochemical assays.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-5-methoxynicotinaldehyde depends on its specific application. In biochemical assays, it may act as a ligand binding to specific receptors or enzymes, modulating their activity. The presence of the bromine atom and methoxy group can influence the compound’s reactivity and interaction with molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methoxypyridine
- 2-Bromo-5-methylpyridine
- 5-Bromo-2-methoxynicotinaldehyde
Uniqueness
2-Bromo-5-methoxynicotinaldehyde is unique due to the presence of both a bromine atom and an aldehyde group on the pyridine ring. This combination allows for versatile reactivity and makes it a valuable intermediate in organic synthesis. Its methoxy group also enhances its solubility and stability compared to other similar compounds .
Properties
IUPAC Name |
2-bromo-5-methoxypyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-11-6-2-5(4-10)7(8)9-3-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTURKYUYTSBQDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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